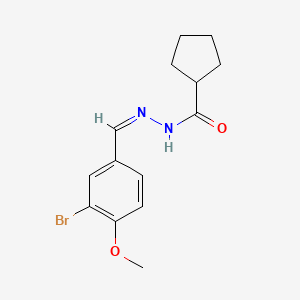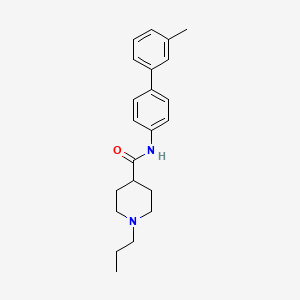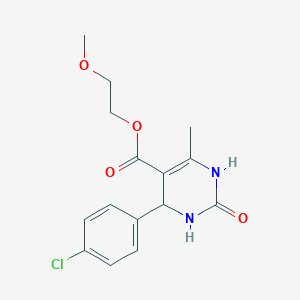
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, also known as BMH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BMH is a derivative of cyclopentanecarbohydrazide, which is a cyclic hydrazine derivative that has been widely used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and cell death, leading to its antitumor and antiviral activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity. Finally, this compound has been shown to induce DNA damage, which is believed to be the primary mechanism underlying its antitumor and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has several advantages as a research tool, including its low cost, ease of synthesis, and broad range of biological activities. However, this compound also has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, including the following:
1. Development of new this compound derivatives with improved solubility and efficacy.
2. Exploration of the potential of this compound as a lead compound for the development of new antitumor and antiviral drugs.
3. Investigation of the mechanism of action of this compound and its derivatives at the molecular level.
4. Development of new methods for the synthesis of this compound and its derivatives.
5. Exploration of the potential of this compound as a new class of herbicides and insecticides.
6. Investigation of the potential of this compound as a new building block for the synthesis of functional materials.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential as a new class of drugs and functional materials.
Métodos De Síntesis
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a simple one-pot reaction between cyclopentanecarbohydrazide and 3-bromo-4-methoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction between the carbonyl group of the aldehyde and the hydrazine group of the cyclopentanecarbohydrazide, resulting in the formation of the imine linkage and the bromine substituent on the benzene ring.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have herbicidal and insecticidal activities, making it a potential alternative to traditional pesticides. In material science, this compound has been used as a starting material for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.
Propiedades
IUPAC Name |
N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-19-13-7-6-10(8-12(13)15)9-16-17-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOWVFPDFQFKN-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5200068.png)

![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![isopropyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5200084.png)

![5-(2-chlorophenyl)-3-[(dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5200107.png)
![N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)

![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)
![9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5200125.png)
![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)

